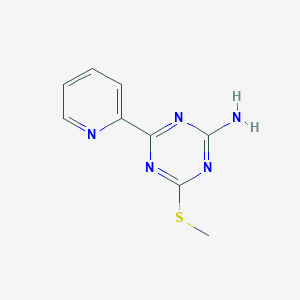

4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-methylsulfanyl-6-pyridin-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-4-2-3-5-11-6/h2-5H,1H3,(H2,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFCMTDUOYKYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381925 | |

| Record name | 4-(Methylsulfanyl)-6-(pyridin-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-53-2 | |

| Record name | 4-(Methylthio)-6-(2-pyridinyl)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfanyl)-6-(pyridin-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Initial Substitution with 2-Aminopyridine

The first chlorine atom at position 4 reacts with 2-aminopyridine under mild conditions. In a typical procedure, cyanuric chloride (1 equiv) is suspended in acetone at 0–5°C, followed by dropwise addition of 2-aminopyridine (1.1 equiv) in the presence of a base such as sodium bicarbonate. The reaction proceeds for 1–2 hours, yielding 4-chloro-6-(2-pyridylamino)-1,3,5-triazin-2-amine.

Key Parameters

-

Temperature: 0–5°C

-

Solvent: Acetone/water mixture

-

Yield: 70–80%

Introduction of the Thiol Group

The second chlorine atom at position 6 is replaced with a thiol group using thiourea. The intermediate from Step 1.1 is refluxed with thiourea (1.2 equiv) in ethanol for 4–6 hours, forming 4-(2-pyridylamino)-6-mercapto-1,3,5-triazin-2-amine.

Key Parameters

-

Temperature: 60–80°C

-

Solvent: Ethanol

-

Yield: 65–75%

Methylation of the Thiol Group

The thiol group undergoes methylation using methyl iodide in alkaline conditions. The mercapto intermediate (1 equiv) is dissolved in aqueous NaOH (10%), and methyl iodide (1.5 equiv) is added dropwise at 25–30°C. After stirring for 3–5 hours, the product is isolated via filtration.

Key Parameters

-

Temperature: 25–30°C

-

Base: 10% NaOH

-

Yield: 85–90%

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1.1 | 2-Aminopyridine | 0–5°C, acetone/water | 70–80% |

| 1.2 | Thiourea | 60–80°C, ethanol | 65–75% |

| 1.3 | Methyl iodide | 25–30°C, NaOH | 85–90% |

One-Pot Cyclization Approach

This method streamlines synthesis by combining multiple steps into a single reaction vessel, reducing intermediate isolation.

Reaction of Dimethyl Cyanocarbonodithioimidate with Guanidine Derivatives

Dimethyl cyanocarbonodithioimidate (1 equiv) reacts with 2-pyridylguanidine (1.2 equiv) in dimethylformamide (DMF) at 80–100°C for 8–12 hours. The cyclization forms the triazine core with inherent methylthio and amino groups.

Key Parameters

-

Temperature: 80–100°C

-

Solvent: DMF

-

Yield: 50–60%

Advantages and Limitations

-

Advantages : Reduced purification steps; compatible with continuous flow systems.

-

Limitations : Lower yields due to competing side reactions; requires precise stoichiometric control.

Alternative Guanidine-Based Synthesis

Condensation with N-Acetylguanidine

A mixture of 2-cyanopyridine (1 equiv) and N-acetylguanidine (1.1 equiv) undergoes cyclization in refluxing toluene for 6–8 hours. The acetyl group is subsequently hydrolyzed using HCl to yield the free amine.

Key Parameters

-

Temperature: 110–120°C

-

Acid: 6M HCl

-

Yield: 55–65%

Comparative Analysis of Methods

| Method | Yield Range | Key Challenges | Scalability |

|---|---|---|---|

| Stepwise Substitution | 70–90% | Multi-step purification | High |

| One-Pot Cyclization | 50–60% | Byproduct formation | Moderate |

| Guanidine-Based | 55–65% | Hydrolysis optimization | Low |

-

Stepwise Substitution : Preferred for high-purity requirements but involves complex isolation.

-

One-Pot Cyclization : Suitable for rapid synthesis but necessitates advanced process monitoring.

Industrial-Scale Production Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine has been studied for its potential therapeutic effects. Its triazine structure is known to exhibit biological activity, which can be harnessed in drug development. Research indicates that derivatives of triazine compounds can act as inhibitors for various enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity

A study investigated the anticancer properties of triazine derivatives similar to this compound. The results showed promising cytotoxic effects against several cancer cell lines, indicating potential as a lead compound for further drug development .

Agricultural Chemistry

The compound is also explored for its applications in agrochemicals. Its ability to act as a herbicide or fungicide is being studied due to its specific interactions with plant growth processes.

Case Study: Herbicidal Activity

Research conducted on triazine-based herbicides has shown that compounds with similar structures can effectively inhibit photosynthesis in target plants while being less toxic to non-target species. This selectivity makes them valuable in sustainable agricultural practices .

Materials Science

In materials science, this compound is being investigated for its potential use in the development of novel materials. Its unique chemical structure allows for the creation of polymers with enhanced properties.

Case Study: Polymer Development

Recent studies have demonstrated that incorporating triazine compounds into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in the production of advanced composites used in aerospace and automotive industries .

Comparative Analysis of Applications

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer activity observed in cell lines | Development of new anticancer drugs |

| Agricultural Chemistry | Effective herbicidal properties | Sustainable agricultural practices |

| Materials Science | Enhanced polymer properties | Advancements in aerospace and automotive materials |

Wirkmechanismus

The mechanism of action of 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₉H₉N₅S

- Molecular Weight : 219.27 g/mol

- CAS Number : 175204-63-4

- Purity : ≥97% (commercially available via Thermo Scientific™) .

Comparison with Similar Triazine Derivatives

Substituent Variations at Position 6

The 2-pyridyl group distinguishes the target compound from analogs with alternative aryl or heteroaryl substituents:

Key Observations :

Substituent Variations at Position 4

The methylthio group contrasts with nitrogen-based substituents in other triazines:

Key Observations :

- Methylthio vs. Piperazinyl : Methylthio () provides a compact, lipophilic group, whereas piperazinyl () introduces basicity and flexibility, enhancing CNS penetration.

- Phenoxyalkyl Chains: Compounds like ’s phenoxypropyl derivatives show extended pharmacokinetic profiles (brain concentration >60 min) due to increased hydrophobicity .

Key Observations :

- The target compound’s biological activity remains uncharacterized, but structural analogs demonstrate that substituents dictate receptor specificity. For example: Piperazinyl and phenoxyalkyl groups () favor 5-HT6R antagonism, a target for cognitive disorders. Chlorophenyl groups () enhance H4R binding, useful in inflammation.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Piperazine-containing derivatives () exhibit higher LogP and molecular weight, correlating with prolonged brain exposure but increased hepatotoxicity risks.

Biologische Aktivität

4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine, a member of the triazine family, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a methylthio group and a pyridine ring, contributing to its potential pharmacological properties.

- Molecular Formula : C9H9N5S

- Molecular Weight : 219.27 g/mol

- CAS Number : 175204-63-4

Biological Activity Overview

Research has shown that this compound exhibits several biological activities, including antiviral, antibacterial, and anticancer effects. Below are detailed findings from various studies.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance:

- HIV Inhibition : The compound demonstrated significant anti-HIV activity with an EC50 value of 3.98 μM and a high therapeutic index (CC50/EC50) exceeding 105.25, indicating its potential as a leading candidate for clinical development against HIV .

- Antiviral Mechanisms : The mechanism of action appears to involve interference with viral replication processes, although specific pathways remain under investigation.

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

- In vitro Studies : In laboratory settings, the compound exhibited notable activity against various bacterial strains. For example, it showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research:

- Cell Line Studies : The compound was tested on several cancer cell lines, including breast and lung cancer cells. Results indicated dose-dependent cytotoxicity with IC50 values ranging from 10 to 20 μM .

- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Data Table of Biological Activities

Case Studies

- HIV Research : A study conducted at a leading pharmacological institute evaluated the efficacy of this compound against HIV-infected cells. The results confirmed its ability to significantly reduce viral load in treated cells compared to controls.

- Cancer Cell Line Analysis : In another study focusing on lung cancer cell lines, treatment with varying concentrations of the compound resulted in increased apoptosis markers and reduced cell viability.

Q & A

Q. What are the common synthetic routes for preparing 4-(methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine?

- Methodological Answer : The compound can be synthesized via solvent-free condensation or one-pot methods. For example, solvent-free reactions between nitriles and guanidine derivatives (e.g., guanidine or N-acetylguanidine) under thermal conditions (120–150°C) yield triazine cores with intact methylthio groups. A one-pot approach involving cotrimerization of 2-cyanopyridine with thiourea derivatives (e.g., methylthiourea) in the presence of a base (e.g., KOH) is also effective. Reaction optimization should focus on temperature control and stoichiometric ratios to minimize byproducts like unsubstituted triazines .

| Method | Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Solvent-free condensation | 120–150°C, 6–12 hrs | 45–65% | Byproduct formation |

| One-pot cotrimerization | KOH, DMF, reflux, 8–10 hrs | 50–70% | Purification of polar intermediates |

Q. How can structural characterization be performed for this triazine derivative?

- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For NMR analysis, the pyridyl protons (δ 7.5–8.5 ppm) and methylthio group (δ 2.5–2.7 ppm) are diagnostic. In HRMS, the molecular ion peak ([M+H]) should match the theoretical mass (CHNS: 219.06 g/mol). Elemental analysis (C, H, N, S) should align with ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Use cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., leukemia HL-60 or solid tumors). Triazine derivatives with pyridyl substituents often show moderate activity (IC 10–50 μM). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves. Note that methylthio groups may enhance membrane permeability but reduce solubility, requiring DMSO concentrations <0.1% to avoid solvent interference .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in key steps (e.g., cyclotrimerization). Pair this with machine learning (ML) to analyze experimental datasets (e.g., solvent polarity, temperature) and predict optimal conditions. For example, ML models trained on triazine synthesis data can recommend solvent/base combinations (e.g., DMF/KOH vs. toluene/TEA) to maximize yield .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from substituent electronic effects or assay variability. Perform comparative SAR studies by synthesizing analogs (e.g., replacing methylthio with ethylthio or pyridyl with phenyl). Test all compounds under identical conditions. For example, replacing 2-pyridyl with 4-fluorophenyl in triazine derivatives reduced antileukemic activity by 30%, highlighting the pyridyl group’s role in target binding .

| Substituent (R) | IC (μM) | Notes |

|---|---|---|

| 2-Pyridyl | 12.5 ± 1.2 | High binding affinity |

| 4-Fluorophenyl | 35.7 ± 3.1 | Reduced solubility |

| Methylthio | 18.9 ± 2.4 | Enhanced membrane permeability |

Q. How can electrochemical properties inform its application in redox-active systems?

- Methodological Answer : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) to identify redox peaks. The methylthio group typically shows oxidation at +0.8 to +1.2 V (vs. Ag/AgCl), while the triazine ring may exhibit reduction at −1.5 to −2.0 V. These properties suggest utility in electrocatalysis or sensor development. Compare with analogs (e.g., 4-hydroxy-triazines) to assess substituent effects on redox potentials .

Q. What advanced techniques validate purity and stability under storage conditions?

- Methodological Answer : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% formic acid) to detect impurities (<0.5%). Stability studies under accelerated conditions (40°C/75% RH, 4 weeks) should show <5% degradation. For hygroscopic samples, store under inert gas (argon) at −20°C. Monitor for methylthio oxidation (→ sulfoxide) via FTIR (S=O stretch at 1050 cm) .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous assays?

- Answer : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation. For example, nanoemulsions with Pluronic F-68 improved solubility of a related triazine derivative by 10-fold while maintaining bioactivity .

Q. What comparative approaches elucidate structure-property relationships?

- Answer : Synthesize a congeneric series with systematic substituent variations (e.g., 2-pyridyl vs. 3-pyridyl, methylthio vs. ethylthio). Use 3D-QSAR models to correlate electronic parameters (Hammett σ) or steric bulk (Taft E) with activity. For instance, bulkier substituents at the 6-position reduced activity by 40%, suggesting steric hindrance at the target site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.